3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Overview
Description
Molecular Structure Analysis
Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety . Specific molecular structure analysis for “3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” is not found in the available sources .Scientific Research Applications
Green Synthesis of Pyrano[2,3-c]-Pyrazoles
A study detailed the green, solvent-free synthesis of Pyrano[2,3-c]pyrazoles, showcasing the efficiency of creating complex molecules without the need for harmful solvents. This method emphasizes the importance of environmentally friendly synthetic routes in the development of new compounds with potential applications in materials science and pharmaceuticals (Al-Matar et al., 2010).
Novel Synthesis of Pyrazolo[4,3-b]quinolinones
Another study explored the novel synthesis of 4-azidopyrazoles leading to the formation of pyrazolo[4,3-b]quinolinones. This work illustrates the creative manipulation of molecular frameworks to access new heterocyclic compounds, which can have significant implications in drug development and synthetic chemistry (Medrasi et al., 2016).
Antiproliferative Activity of Pyrazolo[4,3-c]pyridines
Research into the antiproliferative activity of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines against cancer cell lines demonstrates the potential therapeutic applications of pyrazole derivatives. This study underscores the role of such compounds in the discovery of new anticancer drugs, with specific derivatives showing promising biological activity (Razmienė et al., 2021).
Electrophilic Cyclization and Antimicrobial Activity
A synthesis protocol outlined the creation of pyrazole derivatives through electrophilic cyclization, further evaluating their antimicrobial activities. This demonstrates the utility of pyrazole cores in developing new agents to combat microbial resistance, emphasizing the compound's role in medicinal chemistry and pharmacology (Zaki et al., 2016).
C-H Arylation of Pyrazoles
A groundbreaking method for the C-H arylation of pyrazoles was reported, offering a new approach to complex arylated pyrazoles. This technique is pivotal for constructing pyrazole-based ligands and pharmaceuticals, showcasing the adaptability of pyrazole derivatives in synthetic organic chemistry (Goikhman et al., 2009).
Safety and Hazards
While specific safety and hazard information for “3-(2-Azidoethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” is not available, it’s worth noting that the synthesis of pyrazoles often involves the use of eco-friendly methodologies, including the use of benign catalysts and biodegradable composites .
Future Directions
The field of pyrazole synthesis is continuously evolving, with a focus on green chemistry practices and the development of more efficient synthetic methodologies . Future research directions may include the exploration of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, and the development of new pyrazole derivatives with potential biological applications .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with various targets including tubulin, EGFR, CDK, BTK, and DNA . The specific target of a pyrazole derivative depends on its structure and functional groups.
Mode of Action
The mode of action of pyrazole derivatives can vary widely depending on the specific compound and its target. For example, some pyrazole derivatives act as inhibitors, blocking the activity of their target proteins .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazole derivatives can vary widely depending on their chemical structure. Some pyrazole derivatives may be well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .
Properties
IUPAC Name |
3-(2-azidoethyl)-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5S/c1-8(2)16-11(3-5-13-15-12)9-7-17-6-4-10(9)14-16/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVZZCAABVHBPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2CSCCC2=N1)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.